molecular formula C10H11BrN2O2 B2750600 5-Bromo-N-cyclopropyl-2-methoxynicotinamide CAS No. 1707583-15-0

5-Bromo-N-cyclopropyl-2-methoxynicotinamide

Cat. No.: B2750600
CAS No.: 1707583-15-0
M. Wt: 271.114
InChI Key: VKTZXHUVPUEFKA-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopropyl-2-methoxynicotinamide is an organic compound belonging to the class of nicotinamides. It features a pyridine ring substituted at position 5 by a bromine atom, at position 2 by a methoxy group, and at the nitrogen atom by a cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropyl-2-methoxynicotinamide typically involves the following steps:

    Bromination: The starting material, 2-methoxynicotinamide, undergoes bromination at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under suitable conditions to introduce the cyclopropyl group at the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-methoxynicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-methoxynicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    5-Bromonicotinamide: Similar in structure but lacks the cyclopropyl and methoxy groups.

    5-Bromo-N-methylnicotinamide: Similar but has a methyl group instead of a cyclopropyl group.

    5-Bromo-2-nitropyridine: Similar bromine substitution but different functional groups.

Uniqueness

5-Bromo-N-cyclopropyl-2-methoxynicotinamide is unique due to the presence of both the cyclopropyl and methoxy groups, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-15-10-8(4-6(11)5-12-10)9(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTZXHUVPUEFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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